molecular formula C12H14N2O2S B12735977 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(+-)- CAS No. 103900-00-1

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(+-)-

Cat. No.: B12735977
CAS No.: 103900-00-1
M. Wt: 250.32 g/mol
InChI Key: XXYYJBWIYFIEIF-GZMMTYOYSA-N
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Description

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- is a complex organic compound with a unique structure that includes an oxadiazine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require heating and the presence of catalysts to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazine derivatives and thione-containing molecules. Examples are:

  • 2H-1,2,4-Oxadiazine-5(6H)-thione derivatives with different substituents.
  • Thiazole and thiadiazole compounds.

Uniqueness

What sets 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- apart is its specific combination of functional groups and stereochemistry

Properties

CAS No.

103900-00-1

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-[(3R,6S)-6-methyl-3-phenyl-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone

InChI

InChI=1S/C12H14N2O2S/c1-8-12(17)13-11(14(16-8)9(2)15)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,13,17)/t8-,11+/m0/s1

InChI Key

XXYYJBWIYFIEIF-GZMMTYOYSA-N

Isomeric SMILES

C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2

Canonical SMILES

CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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